MD-224

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

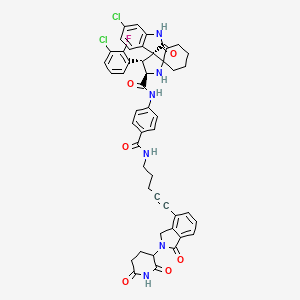

MD-224 is a highly potent and efficacious small-molecule degrader of the murine double minute 2 (MDM2) protein, based on the proteolysis targeting chimera (PROTAC) concept . This compound has shown significant promise in inducing rapid degradation of MDM2, a primary endogenous cellular inhibitor of the tumor suppressor p53, making it an attractive target for cancer therapy .

Mechanism of Action

Target of Action

MD-224, also known as CID 131986956, is a first-in-class, highly potent, and efficacious Proteolysis Targeting Chimera (PROTAC) molecule . The primary target of this compound is the Murine Double Minute 2 (MDM2) protein . MDM2 is a primary endogenous cellular inhibitor of the tumor suppressor p53 . It has been pursued as an attractive cancer therapeutic target .

Mode of Action

This compound effectively induces rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells . It achieves an IC50 value of 1.5 nM in inhibition of growth of RS4;11 cells . This compound works by recruiting MDM2, simultaneously antagonizing its interaction with p53, promoting MDM2 degradation, and increasing intracellular p53 .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the p53 tumor suppressor pathway . By degrading MDM2, this compound disrupts the negative regulation of p53, leading to an increase in intracellular p53 . This results in the activation of downstream effects such as cell cycle arrest and apoptosis, which are key mechanisms in preventing tumor development .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of MDM2 and the subsequent increase in p53 within the cell . This leads to the activation of p53’s tumor suppressor functions, including the induction of cell cycle arrest and apoptosis . In preclinical studies, this compound has shown to be capable of achieving complete and durable tumor regression .

Biochemical Analysis

Biochemical Properties

MD-224 effectively induces rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells . It interacts with the MDM2 protein, a primary endogenous cellular inhibitor of the tumor suppressor p53 . The interaction between this compound and MDM2 leads to the degradation of MDM2, thus allowing the p53 protein to exert its tumor suppressor effects .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human leukemia cells, this compound induces rapid degradation of MDM2 and concurrently accumulation of p53 protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the MDM2 protein . This binding leads to the degradation of MDM2, thus freeing the p53 protein to perform its role as a tumor suppressor . The degradation of MDM2 and the subsequent increase in p53 levels result in the inhibition of cell growth and induction of apoptosis in p53 wild-type leukemia cells .

Temporal Effects in Laboratory Settings

This compound shows a change in its effects over time in laboratory settings. A single dose of this compound effectively induces MDM2 degradation and p53 activation in the RS4;11 leukemia xenograft tissue with the effect persisting for more than 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg administered intravenously every other day for 3 weeks in RS4;11 leukemia xenograft mouse models, this compound showed complete tumor regression and did not cause weight loss or other signs of toxicity .

Metabolic Pathways

It is known that this compound interacts with the MDM2 protein, which plays a crucial role in the regulation of the p53 tumor suppressor .

Transport and Distribution

Given its ability to induce rapid degradation of MDM2 in human leukemia cells, it can be inferred that this compound is able to reach and interact with its target proteins effectively .

Subcellular Localization

Given its interaction with the MDM2 protein, it is likely that this compound localizes to the same subcellular compartments as MDM2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

MD-224 is synthesized through a series of chemical reactions that involve the coupling of ligands for Cereblon and MDM2 . The synthetic route typically involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the two ligands . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and scalability. This includes the use of automated reactors and purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

MD-224 undergoes several types of chemical reactions, including:

Degradation Reactions: Induces rapid degradation of MDM2 at concentrations less than 1 nanomolar in human leukemia cells.

Cycloaddition Reactions: Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for its synthesis.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound itself, which is a highly potent MDM2 degrader .

Scientific Research Applications

MD-224 has a wide range of scientific research applications, including:

Cancer Research: Used to study the degradation of MDM2 and its effects on tumor suppression through the activation of p53.

Drug Development: Serves as a lead compound for developing new anticancer agents targeting MDM2.

Biological Studies: Helps in understanding the role of MDM2 in cellular processes and its interaction with p53.

Comparison with Similar Compounds

Similar Compounds

MI-1061: Another MDM2 inhibitor used in the design of MDM2 degraders.

Thalidomide and Lenalidomide: Used in the design of initial MDM2 degraders.

Uniqueness of MD-224

This compound is unique in its high potency and efficacy as an MDM2 degrader. It achieves rapid degradation of MDM2 at concentrations less than 1 nanomolar, which is significantly lower than other similar compounds . Additionally, this compound has shown complete and durable tumor regression in vivo, making it a promising candidate for further development as an anticancer agent .

Properties

InChI |

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGNYFOIDAVMHY-MPKOGUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H43Cl2FN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MD-224?

A1: this compound is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, this compound facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []

Q2: How potent is this compound compared to other MDM2 inhibitors?

A2: this compound exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []

Q3: What is the significance of this compound’s in vivo activity?

A3: this compound has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, this compound successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of this compound as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []

Q4: What are the structural components of this compound and how do they relate to its activity?

A4: While the specific structural details of this compound are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []

- An MDM2-binding moiety: This portion of this compound likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []

- An E3 ligase ligand: The research suggests that this compound utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951557.png)

![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)

![3-Amino-6-oxo-2-(m-tolylcarbamoyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2951562.png)

![(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2951566.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B2951568.png)

![rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine](/img/structure/B2951570.png)

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)

![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)